Lignan P

Description

Contextualizing Lignan (B3055560) Compounds within Natural Product Chemistry

Lignans (B1203133) are polyphenolic compounds characterized by their dimeric structure, typically formed by the coupling of two phenylpropane (C6–C3) units. The defining feature of classical lignans is a β,β′-linkage (specifically, an 8-8' bond) between the two phenylpropanoid units nih.govchim.it. This core structure can undergo various modifications, including cyclization, oxidation, and substitution patterns on the phenyl rings, leading to a wide array of diverse structures nih.govchim.itiomcworld.com. Traditionally, lignans are broadly classified into classical lignans and neolignans, with the term "lignan" often referring to the classical type in much of the literature nih.govchim.it. Classical lignans can be further categorized into subgroups based on their structural features, such as dibenzylbutanes, dibenzylbutyrolactones, furofurans, and others nih.gov.

These compounds are widely distributed in the plant kingdom, found in seeds, whole grains, legumes, fruits, and vegetables acs.orgtaylorandfrancis.comresearchgate.net. Notable dietary sources include flaxseed, sesame seed, cereals like rye and wheat, and various vegetables and fruits acs.orgtaylorandfrancis.combelinal.pl. In plants, lignans are secondary metabolites believed to play roles in defense mechanisms against herbivores and microorganisms, as well as contributing to plant physiology and development nih.govchim.itresearchgate.netfrontiersin.orgnih.gov. The biosynthesis of lignans in plants proceeds from the shikimate pathway, utilizing phenylpropanoid precursors such as p-coumaryl, coniferyl, and sinapyl alcohols chim.itscripps.edu.

Academic Significance of Lignan Research in Biological Systems

Academic research into lignans has seen significant growth, particularly since the year 2000 frontiersin.orgnih.govresearchgate.net. This increasing interest is driven by the recognition of their potential impact on biological systems, particularly human health. Research in this field is concentrated in areas such as pharmacology, chemistry, and plant sciences, with a substantial volume of publications originating from countries like the United States and those in Asia nih.govresearchgate.net.

A key aspect of the academic significance of lignan research lies in understanding their metabolism and biological activities in mammals. Upon ingestion, plant lignans are metabolized by gut microbiota into enterolignans, primarily enterodiol (B191174) and enterolactone (B190478) iomcworld.comtaylorandfrancis.com. These mammalian lignans are considered phytoestrogens due to their weak estrogenic activity, but they also exert other biological effects frontiersin.orgifm.org.

Detailed research findings highlight various reported bioactivities of lignans and their mammalian metabolites, including antioxidant, antiviral, antitumor, anti-inflammatory, and immunosuppressive properties nih.goviomcworld.com. Studies have investigated the association between lignan intake and the risk of chronic diseases. For instance, research suggests that higher intake of total and individual lignans, such as secoisolariciresinol (B192356) and matairesinol (B191791), may be associated with a lower risk of type 2 diabetes ifm.orgnih.gov. A large cohort study involving over 200,000 US men and women found that higher lignan intake was associated with a lower risk of incident type 2 diabetes, with more pronounced inverse associations for secoisolariciresinol among individuals with obesity and premenopausal women nih.gov.

Furthermore, studies have explored the link between lignan consumption and cardiovascular disease and certain types of cancer. Some research indicates a potential association between higher lignan intake and a reduced risk of all-cause and cardiovascular disease mortality, particularly in individuals with type 2 diabetes ifm.orgoregonstate.edu. While some studies suggest potential protective effects against certain cancers, such as ovarian cancer, the evidence is not always consistent, and more research, particularly clinical trials, is needed to substantiate these findings and determine optimal intake levels frontiersin.orgnih.govresearchgate.netoregonstate.edu.

The academic pursuit of lignan research also involves detailed chemical analysis, synthesis, and the exploration of factors affecting lignan content and stability in food products iomcworld.comacs.orgnih.gov. Understanding the biosynthesis pathways in plants and developing efficient extraction and synthesis methods are crucial for further research and potential applications chim.itiomcworld.comnih.gov.

The increasing volume of research, the diverse range of biological activities investigated, and the potential implications for human health underscore the significant academic importance of lignan research within the broader field of natural product chemistry and biological sciences.

Data from research studies provide quantitative insights into the associations between lignan intake and health outcomes. The table below presents selected data points from research findings.

| Lignan Compound(s) | Health Outcome | Study Population | Key Finding (e.g., HR, Association) | Source |

| Total Lignans | Incident Type 2 Diabetes | 201,111 US men and women | Higher intake associated with lower risk. nih.gov | nih.gov |

| Secoisolariciresinol | Incident Type 2 Diabetes | Individuals with obesity, premenopausal women | More pronounced inverse association with risk. nih.gov | nih.gov |

| Total Lignans | All-cause mortality (with T2D) | ~8,500 participants with incident T2D | 17% lower risk in highest vs lowest quintile (HR=0.83; CI 0.74, 0.94). ifm.org | ifm.org |

| Matairesinol (MAT) | All-cause mortality (with T2D) | ~8,500 participants with incident T2D | 11% lower risk associated with higher intake (HR=0.89; CI 0.80, 0.99). ifm.org | ifm.org |

| Secoisolariciresinol (SECO) | All-cause mortality (with T2D) | ~8,500 participants with incident T2D | 22% lower risk associated with higher intake (HR=0.78; CI 0.69, 0.87). ifm.org | ifm.org |

| Secoisolariciresinol (SECO) | CVD mortality (with T2D) | ~8,500 participants with incident T2D | Associated with lower risk (HR=0.78; CI 0.63, 0.96). ifm.org | ifm.org |

| Secoisolariciresinol (SECO) | Cancer mortality (with T2D) | ~8,500 participants with incident T2D | Associated with lower risk (HR=0.72; CI 0.55, 0.95). ifm.org | ifm.org |

| Secoisolariciresinol and Matairesinol | Ovarian Cancer Risk | US women ages 40 to 85 years (case-control) | Highest combined intakes associated with 57% lower risk in an early study. oregonstate.edu | oregonstate.edu |

| Matairesinol and Lariciresinol (B1674508) | Ovarian Cancer Risk | Australia (case-control) | Significant inverse association individually. oregonstate.edu | oregonstate.edu |

| Total dietary lignans | Ovarian Cancer Risk | US (case-control) and Sweden (prospective cohort) | No relationship found in two other studies. oregonstate.edu | oregonstate.edu |

| Total dietary lignans | Breast Cancer Risk | Prospective cohort studies | Conflicting results; some studies found no association. oregonstate.edu | oregonstate.edu |

| Total Lignans | All-cause mortality | 7,172 older adults at high risk for CVD (PREDIMED) | Highest quintile had 40% lower risk compared to lowest quintile in one trial analysis. oregonstate.edu | oregonstate.edu |

Note: The interactive nature of this table is a representation; actual implementation would require specific web technologies.

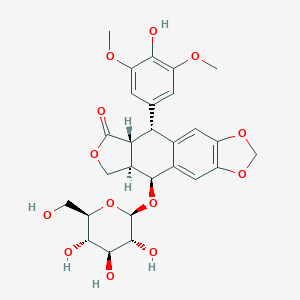

Structure

3D Structure

Properties

IUPAC Name |

(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVRGQUEGRCWPD-BRLGUANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946031 | |

| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23363-35-1 | |

| Record name | 4-Demethylepipodophyllotoxin 7′-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylepipodophyllotoxin-9 beta-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGNAN P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2G3ZRK3U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Classification and Structural Elucidation of Lignan Compounds

Hierarchical Classification of Lignan (B3055560) Structural Types

Based on their structural features and cyclization patterns, classical lignans (B1203133) are broadly classified into several main types. chim.itresearchgate.net This classification provides a framework for understanding the relationships between different lignan compounds and their varied chemical properties. The major structural types include those based on furofuran, furan, dibenzylbutane, dibenzylbutyrolactol, dibenzylbutyrolactone, arylnaphthalene, aryltetralin, and dibenzocyclooctadiene skeletons. chim.itresearchgate.net

Furofuran Lignan Derivatives

Furofuran lignans are characterized by a central bicyclic furo[3,4-c]furan ring system formed by the cyclization of the side chains of the two phenylpropanoid units. This core structure contains two fused tetrahydrofuran (B95107) rings. Examples of furofuran lignans include pinoresinol (B1678388) and lariciresinol (B1674508). wikipedia.orgthegoodscentscompany.comuni.lunih.gov Pinoresinol is a well-known furofuran lignan found in various plants. thegoodscentscompany.comuni.lunih.gov Lariciresinol is another prominent member of this class and serves as a precursor to enterolignans in mammals. wikipedia.org

Furan Lignan Derivatives

Furan lignans possess a central tetrahydrofuran ring. This ring is formed through cyclization involving the side chains of the phenylpropanoid units, but without the additional cyclization that creates the second fused ring seen in furofuran lignans. chim.itresearchgate.net Research has identified furan-type lignans in various plant extracts. nih.gov

Dibenzylbutane Lignan Derivatives

Dibenzylbutane lignans, also referred to as simple lignans, represent the most basic structural type among classical lignans as they lack additional cyclic structures beyond the core phenylpropane units connected by the β-β' linkage. mdpi.com The two phenylpropane units are linked at the 8,8' position, forming a butane (B89635) chain substituted with benzyl (B1604629) groups. chim.itmdpi.com Variations in the oxidation state along the butane chain contribute to the diversity within this subclass. mdpi.com Secoisolariciresinol (B192356) is a notable example of a dibenzylbutane lignan. bohrium.comhznu.edu.cnuni.lu

Dibenzylbutyrolactol and Dibenzylbutyrolactone Lignan Derivatives

These two categories are closely related and feature a five-membered lactone or lactol ring. Dibenzylbutyrolactone lignans contain a γ-butyrolactone ring, formed by the oxidation and cyclization of one of the side chains of the dibenzylbutane skeleton. researchgate.net Matairesinol (B191791) is a well-studied example of a dibenzylbutyrolactone lignan. bohrium.comwikipedia.orghmdb.canih.gov Dibenzylbutyrolactols are the reduced form of the corresponding lactones, featuring a hydroxyl group on the lactone carbonyl carbon. researchgate.net

Arylnaphthalene and Aryltetralin Lignan Derivatives

Arylnaphthalene and aryltetralin lignans are characterized by the formation of an additional ring system involving one of the aromatic rings and the side chain. Arylnaphthalene lignans feature a naphthalene (B1677914) core structure. An example of this type is Justicidin B. nih.govuni.lu Aryltetralin lignans contain a tetrahydronaphthalene core, which is a reduced form of the naphthalene system. Podophyllotoxin (B1678966) is a prominent aryltetralin lignan. wikipedia.orgfishersci.dkmims.combiorxiv.orguni.lu

Dibenzocyclooctadiene Lignan Derivatives

Dibenzocyclooctadiene lignans are characterized by an eight-membered ring formed by linkages between the aromatic rings and the side chains of the phenylpropanoid units. This structural class often exhibits axial chirality due to restricted rotation around the biaryl bond. rsc.org The Schisandra genus is a rich source of dibenzocyclooctadiene lignans, including compounds like schisandrin (B1198587) and schisandrin A (deoxyschisandrin). wikipedia.orgmdpi.comnih.govmdpi.comresearchgate.net

Data Table: Examples of Lignan Structural Types and Compounds

| Lignan Structural Type | Example Compound | PubChem CID |

| Furofuran | Pinoresinol | 73399 |

| Furofuran | Lariciresinol | 332427 |

| Dibenzylbutane | Secoisolariciresinol | 65373 |

| Dibenzylbutyrolactone | Matairesinol | 119205 |

| Arylnaphthalene | Justicidin B | 442882 |

| Aryltetralin | Podophyllotoxin | 10607 |

| Dibenzocyclooctadiene | Schisandrin | 23915 |

| Dibenzocyclooctadiene | Schisandrin A | 155256 |

Detailed Research Findings

Research into lignans involves their isolation from plant sources, structural elucidation using spectroscopic techniques like NMR and MS, and investigation of their biological activities. nih.gov For instance, studies on Taxus baccata L. heartwood led to the isolation and structural characterization of new dibenzylbutane-type lignans using 1D and 2D NMR spectroscopy. researchgate.net The structural variations within lignan classes, such as the presence of different oxygenation patterns or the formation of cyclic systems, contribute to their diverse biological profiles. researchgate.netmdpi.com For example, studies on Albizia julibrissin Durazz stem bark successfully isolated various lignan types, including furofuran, furan, and dibenzylbutane derivatives, and their structures were elucidated using NMR and MS analyses. nih.gov The structural features of dibenzocyclooctadiene lignans, including the absolute configuration of the biaryl axis and the pattern of oxygen substitution, are crucial determinants of their properties. rsc.org Research on Kadsura induta has identified new dibenzocyclooctadiene lignans with unique structural features, such as a rarely reported dioxygenated dimethylbutyryl moiety. rsc.orgrsc.org These studies highlight the ongoing efforts to discover and characterize novel lignan compounds and understand the relationship between their structure and potential biological activities.

Other Novel Lignan Scaffolds

While the furofuran, furan, dibenzylbutane, and dibenzyllactone skeletons represent the most prevalent lignan types, nature produces a wider array of structural variations. Lignan P is an example of a compound that falls outside these primary classifications, being categorized under lignan lactones and, more specifically, as a podophyllotoxin naturalproducts.net. Podophyllotoxins are characterized by an aryltetralin skeleton with a fused lactone ring. This compound has also been described in the context of arylnaphthalene and aryltetralin lignans naturalproducts.net. Arylnaphthalene lignans, for instance, feature a biaryl bond connecting naphthalene and phenyl moieties and represent a distinct scaffold nsf.gov.

The discovery of novel lignan scaffolds is an ongoing process in natural product chemistry. Recent research has reported lignans with unprecedented carbon skeletons, such as ramonanins and tatanans, as well as those with unusual features like spiro-dienone structures or α,β-unsaturated ketone groups cdnsciencepub.comrsc.org. Other novel structural classes include 7-O-8' and 7-O-8'.8-O-7' lignans acs.org. These discoveries highlight the structural diversity within the lignan class beyond the common archetypes and underscore the importance of continued phytochemical investigation. The identification of new scaffolds, such as certain 1-arylnaphthalene lignans, has also led to the exploration of their potential in various biological applications acs.orgacs.org.

Principles of Structural Elucidation in Lignan Chemistry

The determination of the chemical structure of lignans, particularly novel ones like this compound, relies heavily on a combination of spectroscopic techniques and chemical methods. The primary tools employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is indispensable for elucidating the connectivity of atoms and the stereochemistry of lignan molecules. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are routinely used cdnsciencepub.comacs.orgekb.egmdpi.comacs.orgnih.govasianpubs.org. ¹H NMR provides information on the types of protons and their coupling patterns, which helps in determining the arrangement of functional groups and the substitution patterns on the aromatic rings mdpi.com. ¹³C NMR provides information about the carbon skeleton cdnsciencepub.comekb.egmdpi.comacs.org.

Two-dimensional NMR experiments are crucial for establishing correlations between atoms. ¹H-¹H Correlation Spectroscopy (COSY) reveals coupled protons, aiding in the identification of spin systems cdnsciencepub.comekb.egacs.org. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, while Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and through heteroatoms ekb.egmdpi.comnih.gov. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of chiral centers within the lignan scaffold acs.orgekb.eg. In some cases, ³¹P NMR can be used to detect and quantify hydroxyl and carboxyl groups after derivatization mdpi.comacs.org.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the lignan, which can help in determining the molecular formula and identifying key structural fragments acs.orgasianpubs.orgias.ac.in. High-resolution MS is particularly useful for obtaining accurate mass measurements, allowing for the precise determination of the elemental composition.

In addition to spectroscopic methods, chemical transformations, such as acetylation or hydrolysis, can be employed to obtain derivatives with altered spectroscopic properties, which can aid in structural confirmation cdnsciencepub.comacs.org. Comparison of spectroscopic data with those of known lignans is also a common practice in the structural elucidation process nih.govkoreascience.kr. Computer-assisted approaches and expert systems have also been developed to aid in the interpretation of spectroscopic data and predict possible structures researchgate.net.

For a compound like this compound, with its specific podophyllotoxin or arylnaphthalene/aryltetralin glycoside structure, the application of these principles would involve detailed analysis of its NMR spectra to determine the arrangement of the phenylpropane units, the presence and position of the lactone ring, the nature and attachment point of the glycoside moiety, and the stereochemistry at the chiral centers. MS data would confirm the molecular weight and provide clues about the fragmentation pathways characteristic of this type of lignan.

Biosynthetic Pathways and Enzymatic Mechanisms of Lignan Compounds

Overview of Phenylpropanoid Pathway as Precursor Source

The biosynthesis of lignans (B1203133) is initiated by the phenylpropanoid pathway, which provides the essential C6-C3 precursor units nih.gov. This central metabolic route in plants converts the aromatic amino acids phenylalanine and, in some cases, tyrosine, into a variety of phenolic compounds, including the monolignols (p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol) that serve as direct precursors for lignan (B3055560) biosynthesis mdpi.comoup.com. The phenylpropanoid pathway is also crucial for the synthesis of other important plant metabolites such as flavonoids and coumarins nih.gov.

The initial steps of the phenylpropanoid pathway involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid nih.gov. In some monocotyledonous plants, a bifunctional enzyme, phenylalanine/tyrosine ammonia-lyase (PTAL), can also deaminate tyrosine mdpi.comroyalsocietypublishing.org. Subsequent enzymatic modifications of cinnamic acid lead to the formation of hydroxycinnamic acids and their activated coenzyme A esters, which are then reduced to the corresponding aldehydes and finally to the monolignols mdpi.com. This pathway establishes the fundamental carbon framework that is subsequently dimerized to form lignans.

Key Enzymatic Transformations in Lignan Biosynthesis

The conversion of monolignols into lignans involves a series of specific enzymatic reactions, including oxidation, radical coupling, and reduction. These steps are catalyzed by a suite of enzymes that dictate the regiochemistry and stereochemistry of the resulting lignan products.

Role of Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL)

While PAL is widely distributed in plants, some species, particularly monocots, possess tyrosine ammonia-lyase (TAL) (EC 4.3.1.23) activity, which catalyzes the deamination of L-tyrosine to p-coumaric acid mdpi.comroyalsocietypublishing.org. In some cases, a single bifunctional enzyme (PTAL) exhibits both PAL and TAL activities mdpi.comroyalsocietypublishing.org. The contribution of TAL to lignan biosynthesis varies depending on the plant species and the specific lignans being synthesized. Studies using isotopic labeling have shown that in some plants, a significant portion of lignin (B12514952) (and by extension, likely lignans derived from the same precursors) can be synthesized from tyrosine via TAL activity mdpi.comroyalsocietypublishing.org.

Cinnamate 4-Hydroxylase (C4H) and Caffeic Acid O-Methyltransferase (CAOMT) Activities

Cinnamate 4-hydroxylase (C4H) (EC 1.14.14.91) is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para position (C4) to produce p-coumaric acid nih.govfrontiersin.orgmdpi.com. This is a crucial step in diversifying the phenylpropanoid pathway, leading to the formation of various hydroxycinnamic acids. C4H activity is essential for the synthesis of p-coumaryl alcohol, a key monolignol precursor, and further downstream metabolites.

Caffeic acid O-methyltransferase (CAOMT) (EC 2.1.1.68) catalyzes the methylation of the hydroxyl group at the C3 position of caffeic acid to form ferulic acid nih.govnih.gov. Caffeic acid is produced from p-coumaric acid through hydroxylation catalyzed by p-coumarate 3-hydroxylase (C3H). CAOMT plays a vital role in the biosynthesis of coniferyl alcohol and sinapyl alcohol, two other major monolignol precursors, by introducing methyl groups onto the aromatic ring mdpi.comfrontiersin.org. The activity of CAOMT influences the relative proportions of different monolignols available for lignan coupling, thereby affecting the structural diversity of the resulting lignans.

Cinnamoyl-CoA Reductase (CCR) and Cinnamyl-Alcohol Dehydrogenase (CAD) Functions

Cinnamoyl-CoA reductase (CCR) (EC 1.2.1.44) catalyzes the first committed step in the reduction of hydroxycinnamic acid-CoA esters to their corresponding aldehydes frontiersin.orgnih.govnih.gov. Specifically, CCR reduces cinnamoyl-CoA, p-coumaroyl-CoA, feruloyl-CoA, and sinapoyl-CoA to cinnamaldehyde, p-coumaraldehyde, coniferaldehyde, and sinapaldehyde, respectively frontiersin.org. This NADPH-dependent reaction is a key regulatory point in channeling intermediates towards monolignol biosynthesis frontiersin.orgnih.govnih.gov. Research indicates that CCR activity can be a limiting factor in the production of monolignols nih.gov.

Cinnamyl-alcohol dehydrogenase (CAD) (EC 1.1.1.195) catalyzes the final step in monolignol biosynthesis, reducing the hydroxycinnamyl aldehydes produced by CCR to their corresponding alcohols (monolignols) frontiersin.orgnih.govnih.gov. This reaction is also NADPH-dependent nih.gov. CAD enzymes exhibit varying substrate specificities depending on the plant species and isoform, contributing to the production of p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol frontiersin.org. Both CCR and CAD are considered key enzymes in controlling the flux of metabolites into the pathway leading to monolignols, which are then available for lignan formation frontiersin.orgnih.govnih.gov.

Dirigent Proteins (DIR) in Stereoselective Coupling

Dirigent proteins (DIR) are a class of non-catalytic proteins that play a crucial role in dictating the stereochemistry of the oxidative coupling of monolignol radicals, a pivotal step in lignan biosynthesis arkat-usa.orgoup.comwikipedia.orgnih.govebi.ac.uk. While oxidative enzymes like laccases or peroxidases generate the necessary phenoxy radicals from monolignols, DIR proteins provide a spatial framework or "dirigent site" that guides the coupling of these radicals in a regio- and stereoselective manner oup.comwikipedia.orgnih.gov.

In the absence of DIR proteins, the oxidative coupling of monolignols, such as coniferyl alcohol, results in a heterogeneous mixture of various dimers wikipedia.org. However, in the presence of a specific DIR protein, the coupling is directed to predominantly form a particular lignan stereoisomer oup.comwikipedia.org. For example, specific DIR proteins have been identified that direct the coupling of two coniferyl alcohol radicals to yield either (+)-pinoresinol or (-)-pinoresinol (B158572) with high enantioselectivity wikipedia.orgnih.gov. This stereocontrol is essential for the biological activity of many lignans oup.com. Research involving the structural analysis of DIR proteins has provided insights into how these proteins bind monolignol radicals and facilitate their specific coupling nih.gov.

Pinoresinol (B1678388)/Lariciresinol (B1674508) Reductase (PLR) Catalysis

Pinoresinol/lariciresinol reductase (PLR) (EC 1.23.1.1, EC 1.23.1.2) is a key enzyme in the downstream modification of the initial lignan coupling product, pinoresinol arkat-usa.orgoup.comnih.govnih.govuniprot.orgresearchgate.net. PLR catalyzes two sequential NADPH-dependent reduction steps, converting pinoresinol to lariciresinol and then lariciresinol to secoisolariciresinol (B192356) arkat-usa.orgnih.govuniprot.orgresearchgate.net. These reduction reactions introduce flexibility into the lignan backbone and are crucial for the biosynthesis of a variety of lignan subclasses, including the dibenzylbutane lignans like secoisolariciresinol arkat-usa.orgnih.govresearchgate.net.

PLR enzymes exhibit stereospecificity, often producing specific enantiomers of lariciresinol and secoisolariciresinol nih.govuniprot.org. The directionality and enantioselectivity of PLR activity are critical determinants of the final lignan profile in a plant species nih.gov. Research has shown that altering PLR expression levels through genetic engineering can significantly impact the accumulation of specific lignans nih.gov. For instance, overexpression of a Forsythia intermedia PLR gene in wheat led to a significant increase in secoisolariciresinol diglucoside content nih.gov.

Secoisolariciresinol Dehydrogenase (SIRD) Activity

Secoisolariciresinol dehydrogenase (SIRD, EC 1.1.1.331) is a pivotal enzyme in the biosynthesis of dibenzylbutyrolactone lignans, such as matairesinol (B191791). frontiersin.orgontosight.ai This enzyme catalyzes the stereospecific conversion of (-)-secoisolariciresinol to (-)-matairesinol. frontiersin.orgontosight.aiuniprot.orgnih.govwikipedia.org The reaction involves an oxidation process, typically utilizing NAD+ as a cofactor, although NADP+-dependent SIRD activity has also been reported in some plants like Isatis indigotica. frontiersin.orguniprot.orgwikipedia.org

The catalytic mechanism of SIRD involves a conserved catalytic triad, identified in Podophyllum peltatum SIRD as Ser153, Tyr167, and Lys171. frontiersin.orgnih.gov Tyr167 is suggested to function as a general base in the reaction. frontiersin.orgnih.gov The conversion proceeds via a lactol intermediate. frontiersin.org NAD+ binding to the enzyme is facilitated by specific residues, including Asp47, which forms hydrogen bonds with the adenine (B156593) ribose, contributing to the enzyme's specificity for NAD+ over NADP+ in many cases. frontiersin.orgnih.gov

SIRD activity is a key determinant of the lignan profile in a plant, influencing the production of downstream bioactive lignans like matairesinol, which can serve as a precursor for compounds such as hinokinin (B1212730) and the anticancer agent podophyllotoxin (B1678966). frontiersin.orgontosight.ainih.gov Research on SIRD has focused on understanding its substrate specificity, enzymatic properties, and regulation to potentially manipulate lignan biosynthesis for various applications. ontosight.ai Studies have shown that SIRD is a homotetramer, with its monomeric structure resembling NAD(H)-dependent short-chain dehydrogenases/reductases. nih.gov

Glycosylation Reactions and Associated Enzymes

Glycosylation is a crucial modification in lignan biosynthesis, significantly impacting the solubility, stability, and bioactivity of these compounds in plants. nih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.com This process involves the enzymatic transfer of a sugar moiety, typically glucose from an activated donor like UDP-glucose, to a lignan aglycone acceptor molecule. nih.govmdpi.comresearchgate.netfrontiersin.org The enzymes responsible for catalyzing these reactions are primarily UDP-glycosyltransferases (UGTs). nih.govmdpi.comresearchgate.netfrontiersin.orgresearchgate.net

UGTs exhibit high catalytic activity and specificity, enabling the precise synthesis of various lignan glycosides. nih.govresearchgate.netresearchgate.net Different UGT enzymes can utilize different lignan substrates and sugar donors, contributing to the structural diversity of lignan glycosides found in plants. nih.govfrontiersin.org For instance, in Linum usitatissimum (flax), UGT74S1 is known to catalyze the glucosylation of secoisolariciresinol to form secoisolariciresinol monoglucoside (SMG) and secoisolariciresinol diglucoside (SDG). researchgate.netmdpi.comnih.gov In Isatis indigotica, UGT71B5a and UGT71B5b have been characterized for their ability to glycosylate pinoresinol, with UGT71B5a efficiently producing both monoglucosides and diglucosides. frontiersin.org

Glycosylation is generally considered a mechanism for the stabilization and sequestration of phytochemicals within plant cells. mdpi.comoup.com The process increases the water solubility of lignans, facilitating their storage and transport. mdpi.com Research into lignan glycosylation aims to identify and characterize the specific UGTs involved to enable the targeted production of valuable lignan glycosides through metabolic engineering. nih.govfrontiersin.org

Genetic and Molecular Regulation of Lignan Biosynthesis

The biosynthesis of lignans is a complex process regulated at multiple genetic and molecular levels. This regulation ensures the appropriate production of lignans in specific tissues and developmental stages, and in response to environmental stimuli. plos.orgfrontiersin.org

Transcriptional regulation plays a significant role, involving various transcription factors (TFs) that bind to regulatory elements in the promoters of genes encoding lignan biosynthetic enzymes. frontiersin.orgnih.govtandfonline.commdpi.commdpi.comresearchgate.netmdpi.comnotulaebotanicae.ro MYB transcription factors are among the most extensively studied regulators of secondary metabolism, including lignan biosynthesis. mdpi.commdpi.commdpi.com Specific MYB TFs, such as MYB58 and MYB63 in Arabidopsis, act as transcriptional activators of lignin biosynthetic genes, promoting the deposition of lignin. nih.govtandfonline.commdpi.com These MYBs are part of a broader transcriptional network that also regulates the biosynthesis of other secondary cell wall components like cellulose (B213188) and xylan. nih.govtandfonline.commdpi.com NAC domain TFs, such as SND1, are considered master switches in this network, activating downstream TFs like MYB46, which in turn regulate lignin biosynthesis. nih.govtandfonline.comresearchgate.net

Beyond transcriptional control, post-transcriptional regulation, including mechanisms involving microRNAs (miRNAs), also contributes to the fine-tuning of lignan biosynthesis. frontiersin.orgmdpi.commdpi.com miRNAs can regulate gene expression by targeting the mRNAs of key enzymes or transcription factors in the pathway. mdpi.com

Studies in various plant species, including Arabidopsis, Populus, and Kadsura, have provided insights into the complexity of this regulatory network. frontiersin.orgnih.govtandfonline.comnotulaebotanicae.romdpi.com Transcriptome analyses have identified genes involved in lignan biosynthesis and potential regulatory TFs that show differential expression in different tissues or under different conditions. plos.orgnotulaebotanicae.ro For example, studies in Forsythia koreana revealed significant upregulation of SIRD in callus tissue compared to leaves, suggesting tissue-specific regulation. plos.org

Understanding the genetic and molecular regulatory mechanisms is crucial for metabolic engineering efforts aimed at enhancing the production of specific lignans in plants or heterologous systems. frontiersin.orgnih.govmdpi.commdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Secoisolariciresinol | 684068 |

| Matairesinol | 644003 |

| Pinoresinol | 10208 |

| Lariciresinol | 122721 |

| Podophyllotoxin | 10217 |

| Hinokinin | 36401 |

| Coniferyl alcohol | 69984 |

| UDP-glucose | 6025 |

| Secoisolariciresinol monoglucoside (SMG) | 124011 |

| Secoisolariciresinol diglucoside (SDG) | 73423 |

Interactive Data Tables

While specific quantitative data tables were not consistently available across the search results for direct inclusion, the following summarizes key enzymatic conversions discussed:

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) (if specified) |

| Pinoresinol/Lariciresinol Reductase (PLR) | Pinoresinol | Lariciresinol | NADPH |

| Pinoresinol/Lariciresinol Reductase (PLR) | Lariciresinol | Secoisolariciresinol | NADPH |

| Secoisolariciresinol Dehydrogenase (SIRD) | Secoisolariciresinol | Matairesinol | NAD+ (primarily), NADP+ |

| UDP-Glycosyltransferases (UGTs) | Lignan aglycone (e.g., Secoisolariciresinol, Pinoresinol) | Lignan glycoside | UDP-glucose |

Note: The interactive nature of tables as requested cannot be fully replicated in this text-based format, but the data is presented in a structured table.

Occurrence and Distribution of Lignan Compounds in Biological Systems

Distribution Across Plant Kingdom

Lignans (B1203133) are broadly distributed across terrestrial plant lineages, having been identified in over 70 plant families. wikipedia.orguni.luwikipedia.orgbiorxiv.org This widespread occurrence is consistent with their derivation from fundamental biosynthetic pathways present in many plant species. Furofuran lignans, one of the subclasses of lignans, have been specifically identified in plants belonging to at least 27 families, including Aracaceae, Araliaceae, Fabaceae, Linaceae, Piperaceae, Rhizophoraceae, and Rosaceae. thegoodscentscompany.com Both Gymnosperms and Angiosperms are recognized as significant sources of these compounds. nih.gov The distribution pattern of lignans within the plant kingdom generally mirrors that of other phenolic compounds. wikipedia.org

Specific Plant Sources of Research Interest

Research into lignan (B3055560) compounds often focuses on plant sources with particularly high concentrations or those that are commonly consumed. These natural sources include a variety of seeds, nuts, cereals, vegetables, and fruits. thegoodscentscompany.comthegoodscentscompany.com

Flaxseed (Linum usitatissimum) stands out as an exceptionally rich source of lignans, containing significantly higher amounts compared to many other plant-based foods, often cited as having 75 to 800 times more lignans than cereals, legumes, fruits, and vegetables. bohrium.comjst.go.jpthegoodscentscompany.comnih.govfishersci.dkcenmed.comnih.gov Due to its high lignan content, flaxseed is frequently utilized as a model species for lignan research. thegoodscentscompany.comthegoodscentscompany.com

Sesame seeds (Sesamum indicum) are another notable source, recognized for their substantial lignan content, including sesamin (B1680957) and sesamolin. bohrium.comwikipedia.orgnih.govfishersci.dkcenmed.comnih.govfoodb.ca Whole grains such as rye, oats, barley, and wheat also contribute significantly to dietary lignan intake, with much of the concentration found in the bran fraction. bohrium.comwikipedia.orgnih.govcenmed.comnih.govfoodb.caguidetopharmacology.org Legumes, various fruits (with berries being particularly highlighted), certain vegetables (like those from the Brassica family, including broccoli and Brussel sprouts), and nuts are also sources of lignans. thegoodscentscompany.comwikipedia.orgnih.govfishersci.dkcenmed.comnih.govfoodb.caguidetopharmacology.orgcenmed.com Additionally, beverages such as tea, coffee, and wine have been found to contain these compounds. biorxiv.orgwikipedia.orgnih.govnih.govcenmed.comwikidata.org

Specific lignans are often associated with particular plant sources. Secoisolariciresinol (B192356) diglucoside (SDG), secoisolariciresinol (SECO), matairesinol (B191791) (MAT), and lariciresinol (B1674508) diglucoside (LDG) are found in abundance in flaxseed, with SECO and MAT being among the earliest identified plant lignans. bohrium.comthegoodscentscompany.comthegoodscentscompany.com Pinoresinol (B1678388) (PINO) and Lariciresinol (LARI) are also widely distributed. bohrium.comwikipedia.orgnih.gov Medioresinol has been identified in sesame seeds, rye, and lemons, while syringaresinol (B1662434) is present in grains and species like Acanthopanax and Albizia. wikipedia.orgwikipedia.orgwikidata.org Podophyllotoxin (B1678966) is notably obtained from plants of the genus Podophyllum. uni.lunih.gov The concentration of lignans in plants can be influenced by various factors, including genotype, tissue type, geographic origin, environmental conditions, nutrition, and the plant's maturity stage. thegoodscentscompany.comthegoodscentscompany.com

Below is a table illustrating the lignan content in selected plant sources based on research findings:

| Plant Source | Primary Lignans Detected | Representative Concentration (mg/100g food) | Reference |

| Flaxseed (Linum usitatissimum) | Secoisolariciresinol diglucoside (SDG), SECO, MAT, LDG | 294.21 - 800+ | jst.go.jpthegoodscentscompany.comcenmed.com |

| Sesame seeds (Sesamum indicum) | Sesaminol, Sesamin, Sesamolin | 538.08 | wikipedia.orgcenmed.com |

| Broccoli (Brassica oleracea) | Pinoresinol (mainly) | 98.51 - 2321 (Brassica family) | thegoodscentscompany.comcenmed.com |

| Brussel sprouts (Brassica oleracea) | Pinoresinol (mainly) | 50.36 | thegoodscentscompany.com |

| Cashew nut (Anacardium occidentale) | Secoisolariciresinol (mainly) | 56.33 | thegoodscentscompany.comcenmed.com |

| Rye (Secale cereale) | Secoisolariciresinol, Matairesinol, Medioresinol, Syringaresinol | High in whole grains | bohrium.comwikipedia.orgguidetopharmacology.org |

| Oats (Avena sativa) | Secoisolariciresinol, Matairesinol, Pinoresinol, Lariciresinol | High in whole grains | bohrium.comnih.govguidetopharmacology.org |

| Carrots (Daucus carota) | Not specified | 7.66 | thegoodscentscompany.com |

| Apricots (Prunus armeniaca) | Not specified | 11.57 | thegoodscentscompany.comcenmed.com |

| Coffee | Secoisolariciresinol, Lariciresinol, Matairesinol, Pinoresinol | Variable | bohrium.comwikipedia.orgnih.govcenmed.comwikidata.org |

Note: Lignan content can vary significantly based on cultivar, growing conditions, and analytical methods.

Lignan Localization within Plant Tissues and Organelles

Lignan compounds are synthesized and stored in specific locations within plant tissues and organelles, reflecting their roles in plant structure and defense. They are found in various plant organs, including roots, stems, leaves, flowers, fruits, seeds, xylem, and resins. wikipedia.orgthegoodscentscompany.comwikipedia.org

The biosynthesis of lignans initiates in the cytoplasm, with the enzymes involved potentially associated with the outer surface of the endoplasmic reticulum. cenmed.comwikipedia.org A key step in lignan formation, the dimerization of monolignols, is thought to be catalyzed by enzymes located in the cell wall and/or vacuole, suggesting these compartments as potential sites for lignan accumulation. wikipedia.org

Research on flaxseed has shown that lignans, particularly SDG, are localized in the secondary wall of the sclerite cells found in the outer integument, or seed coat. bohrium.comthegoodscentscompany.com Dirigent proteins, which play a directing role in lignan biosynthesis, have been observed to be expressed in the undifferentiated cambial regions of stems and localized in the vascular cambium and ray parenchyma cell initials. hznu.edu.cn In leaves, these dirigent sites are primarily linked to the palisade layers and vascular bundles. hznu.edu.cn Within the lignified secondary xylem cell walls, dirigent sites are specifically localized in the S1 sublayer and the compound middle lamella. hznu.edu.cn

Studies also indicate that roots can serve as significant sites for both the biosynthesis and storage of lignans. jst.go.jpwikidata.org Specific lignans, such as yatein (B1682354), may accumulate in stems and leaves, potentially contributing to the plant's defense mechanisms. thegoodscentscompany.com While methods exist for localizing lignin (B12514952) within plant tissues, specific histochemical tests for precisely localizing individual lignan compounds are not widely established, often requiring more advanced analytical techniques for detailed spatial distribution analysis. hmdb.ca

Advanced Analytical Methodologies for Lignan Profiling

Comprehensive Extraction and Purification Strategies

Efficient extraction and purification are the initial crucial steps in lignan (B3055560) analysis, aiming to isolate these compounds from complex biological matrices while minimizing degradation and interference.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique for isolating lignans (B1203133) from plant materials. The choice of solvent is typically guided by the polarity of the target lignans, which can exist as aglycones or glycosides. Polar organic solvents such as methanol (B129727), ethanol (B145695), and acetone (B3395972) are commonly used, particularly for extracting more polar lignan glycosides. frontiersin.orgmdpi.com Aqueous mixtures of ethanol and methanol are often preferred for their effectiveness in extracting a wider range of lignans, including both aglycones and glycosides. mdpi.com Less polar lignans can be extracted using solvents like n-hexane, dichloromethane, and chloroform, although these are less frequently used in primary extraction from the plant matrix and more often in subsequent purification steps like partitioning. mdpi.comnih.gov

Conventional extraction methods, including maceration, Soxhlet extraction, and digestion, have been widely applied for lignan isolation. Soxhlet and other heated reflux techniques are common, typically performed at temperatures sufficient to boil the chosen solvent or its aqueous mixture. mdpi.com For sources rich in lipophilic content, such as flaxseeds or sesame seeds, a sequential extraction approach starting with a non-polar solvent like petroleum ether or n-hexane for defatting, followed by extraction with more polar solvents like acetone or ethanol, is recommended to effectively separate lignans from the lipid matrix. mdpi.comresearchgate.netthermofisher.com

Advanced Extraction Techniques

To overcome limitations of conventional methods, such as long extraction times, high solvent consumption, and potential degradation of thermolabile compounds, advanced extraction techniques have gained prominence in lignan analysis. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), accelerated solvent extraction (ASE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE). mdpi.comnih.govresearchgate.netoup.com

UAE and MAE utilize physical energy to enhance solvent penetration and mass transfer, leading to improved extraction efficiency and reduced extraction time. nih.govoup.com SFE employs supercritical fluids, often carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and environmental friendliness, particularly when combined with co-solvents like ethanol. thermofisher.comresearchgate.net Accelerated solvent extraction (ASE) and pressurized liquid extraction (PLE) use elevated temperature and pressure to increase extraction speed and efficiency. oup.com Smashing tissue extraction (STE) is another advanced technique noted for its speed, environmental compatibility, and efficiency, often conducted at room temperature, thus preserving thermolabile compounds. oup.com

Hydrolysis methods, including enzymatic, acidic, and alkaline hydrolysis, are often necessary, especially for plant matrices where lignans exist as glycosides or are bound in macromolecular complexes, such as secoisolariciresinol (B192356) diglucoside (SDG) in flaxseed. frontiersin.orgmdpi.comnih.gov Hydrolysis liberates the aglycone forms, which may be the primary bioactive compounds or are more amenable to subsequent analysis. mdpi.comgoogle.com

Purification strategies following extraction often involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances and enrich the lignan fraction. google.comresearchgate.net Techniques like high-speed counter-current chromatography (HSCCC) are also employed for preparative separation and purification of lignans from crude extracts, allowing for the isolation of high-purity compounds. nih.govmdpi.commdpi.comscilit.com

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for separating complex mixtures of lignans and for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) and its Hyphenated Variants

HPLC is a widely used technique for the analysis of lignans due to its versatility and ability to handle relatively polar compounds without derivatization. mdpi.com Reversed-phase HPLC, typically using C18 stationary phases, is commonly employed with gradient elution systems involving mobile phases like water/acetonitrile or water/methanol, often acidified with acetic or formic acid to improve peak shape and separation. researchgate.netmdpi.comnih.gov Normal-phase HPLC can also be used, particularly for more lipophilic lignans. researchgate.netmdpi.com

Various detectors are coupled with HPLC for lignan analysis. UV spectrophotometry is a common detection method, with many lignans exhibiting strong absorption in the UV range, typically around 280 nm. mdpi.comnih.gov Fluorescence detection (FLD) is also used, particularly for certain lignans or their derivatives. mdpi.com

Hyphenated HPLC techniques, which couple HPLC with mass spectrometry (MS), provide enhanced sensitivity, selectivity, and structural information. LC-MS, particularly with electrospray ionization (ESI), is a powerful tool for the identification and quantification of lignans in complex matrices, including biological fluids. researchgate.netresearchgate.netcreative-proteomics.com LC-MS/MS (tandem mass spectrometry) offers even greater specificity through fragmentation patterns, enabling the confident identification of known and tentative identification of unknown lignans. frontiersin.orgnih.govresearchgate.netwur.nl

Advanced HPLC techniques like comprehensive two-dimensional liquid chromatography (LC × LC) offer significantly improved separation power for complex lignan mixtures compared to one-dimensional HPLC, allowing for the resolution and accurate quantification of compounds that co-elute in simpler systems. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Lignan Analysis

GC-MS is a valuable technique for the analysis of volatile or semi-volatile lignans. However, many lignans, especially those with hydroxyl groups, are not sufficiently volatile or are thermally labile for direct GC analysis. mdpi.comnih.gov Therefore, derivatization, commonly through silylation or acylation, is often required to increase their volatility and thermal stability. mdpi.comnih.gov Trimethylsilyl ether derivatives of lignans are frequently analyzed by GC-MS. researchgate.netnih.gov Electron ionization (EI) is a commonly chosen ionization technique in GC-MS analysis of lignans. nih.gov GC-MS provides excellent separation efficiency and is widely used for the identification and quantification of specific lignans, offering a clear lignan profile of plant material. researchgate.netmdpi.comnih.govnih.gov

Thin-Layer Chromatography (TLC) Applications

TLC is a simple, cost-effective, and rapid chromatographic technique often used in lignan analysis for qualitative screening of extracts and for monitoring the progress of extraction and purification steps. researchgate.netnih.govnih.gov Silica gel is a common stationary phase for lignan TLC, with various solvent systems used as eluents depending on the polarity of the lignans being separated. nih.govresearchgate.net TLC can provide a visual indication of the presence and relative abundance of different lignans in a sample before applying more complex chromatographic methods. researchgate.netresearchgate.net Detection of lignans on TLC plates can be achieved using UV light or by spraying with chromogenic reagents. nih.govresearchgate.net

Table: Research Findings on Lignan Extraction and Quantification

| Lignan(s) Analyzed | Source Matrix | Extraction Method(s) | Analytical Method(s) | Key Findings | Reference |

| Secoisolariciresinol (Seco), Matairesinol (B191791) (Mat), Pinoresinol (B1678388) (Pin), Lariciresinol (B1674508) (Lar), Syringaresinol (B1662434) (Syr) | Cereal Grains | Ultrasound-assisted extraction (UAE) optimized by RSM | LC-MS/MS | Optimal conditions: 44.24°C, 84.64% methanol, 53.63 min. Seco most abundant in fermented/germinated samples. frontiersin.orgresearchgate.netwur.nl | frontiersin.orgresearchgate.netwur.nl |

| Secoisolariciresinol diglucoside (SDG) | Flaxseed | Alcoholic solvent extraction, acid hydrolysis | HPLC-UV, GC-MS | SDG is the major lignan in flaxseed; isolariciresinol, pinoresinol, and matairesinol also identified. google.comnih.gov | google.comnih.gov |

| Secoisolariciresinol diglucoside (SDG) | Defatted Flaxseed | Ethanol extraction, Supercritical antisolvent fractionation (SAF) | HPLC-CoulArray | SAF enriched lignan content significantly (201-753%). thermofisher.com | thermofisher.com |

| Various Lignans | Coniferous Knotwood | Not specified (extracts used) | Comprehensive 2D-LC-UV | Developed a new method for quantifying five lignans (secoisolariciresinol, matairesinol, pinoresinol, 7-hydroxymatairesinol, nortrachelogenin) with good linearity and detection limits. mdpi.com | mdpi.com |

| Niranthin, Nirtetralin B, Hypophyllanthin, Phyllanthin | Phyllanthus niruri L. | Not specified (plant samples used) | HPLC-UV, HPLC-QTOF-MS | Developed methods for qualitative and quantitative analysis. Lignans mainly in leaves, highest content in full fruiting period. nih.govchromatographyonline.com | nih.govchromatographyonline.com |

| Schisandrin (B1198587), Gomisin A, Schisantherin B, Deoxyschisandrin, γ-Schisandrin | Schisandra chinensis | Supercritical fluid extraction (SFE) | HSCCC, HPLC, ESI-MS, 1H NMR | Efficient strategy combining SFE and HSCCC for isolation and purification. nih.gov | nih.gov |

| Justicidin B, Justicidin A, 6′-hydroxyjusticidin C, Lignan J1, etc. | Justicia procumbens L. | Ethanol extraction (reflux) | HSCCC, HPLC, NMR, ESI-MS | Efficient strategy based on stepwise HSCCC for preparative separation of 10 lignans and glycosides with high purity. mdpi.commdpi.comscilit.com | mdpi.commdpi.comscilit.com |

Spectrometric and Spectroscopic Techniques for Characterization

Spectrometric and spectroscopic methods are crucial for the structural elucidation and characterization of lignans. These techniques provide detailed information about the molecular weight, elemental composition, and structural features of these compounds.

Tandem Mass Spectrometry (MSn) and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for the structural characterization of lignans. researchgate.netnih.govnih.govcore.ac.ukacs.org This technique involves the fragmentation of selected ions (precursor ions) into smaller product ions, and the resulting fragmentation pattern provides valuable information about the compound's structure. nih.govcreative-proteomics.com By analyzing the mass-to-charge ratio (m/z) of these fragment ions, researchers can deduce the presence of specific functional groups and the arrangement of atoms within the lignan molecule. creative-proteomics.com

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in conjunction with MSn for lignan analysis. nih.govresearchgate.net Ion trap mass spectrometers are frequently employed to obtain MSn spectra. nih.govnih.govacs.org

Fragmentation patterns of lignans are often characteristic of their structural class and the linkages between their phenylpropane units. For example, studies have investigated the fragmentation behavior of different lignan types, including arylnaphthalide lignans, revealing characteristic cleavages such as the loss of C2H2O2, which can indicate the presence of a methylenedioxy group on the B ring. nih.gov The fragmentation pathways of lignans can be systematically studied to create libraries of fragmentation patterns, which aid in the rapid identification of known and unknown lignans in complex mixtures. nih.govacs.org

Detailed research findings on fragmentation patterns can involve analyzing the ions produced at different collision energies and identifying neutral losses corresponding to specific structural moieties. For instance, the elimination of water and formaldehyde (B43269) is a common fragmentation pathway observed in some lignin-related compounds with aliphatic hydroxyl groups. acs.org

An example of fragmentation data analysis for lignans might involve observing specific mass losses from the precursor ion. While specific data for "Lignan P" fragmentation is not available in the search results, the general principles of lignan fragmentation apply. Researchers analyze the product ion spectra to identify characteristic fragment ions that correspond to known substructures or cleavage sites within the lignan core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of lignans. researchgate.netnih.govauremn.org NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule based on the magnetic properties of atomic nuclei, particularly 1H and 13C. researchgate.netacs.orgacs.org

Both one-dimensional (1D) NMR, such as 1H NMR and 13C NMR, and two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are used in lignan characterization. researchgate.netacs.org 1H NMR provides information on the number and types of protons and their chemical environments, while 13C NMR reveals the carbon skeleton. acs.org 2D NMR experiments provide correlations between protons and carbons, or between protons through bonds or space, which are crucial for assigning signals and confirming the connectivity of atoms in the molecule. acs.org

NMR spectroscopy is particularly valuable for determining the stereochemistry of lignans, including the relative and absolute configurations of chiral centers. By analyzing chemical shifts, coupling constants, and NOE correlations, the three-dimensional structure of a lignan can be determined. researchgate.net

Quantitative NMR (qNMR) can also be applied for the quantification of lignans in extracts, providing a standard-free method for determining the concentration of specific compounds. researchgate.netacs.org

While specific NMR data for "this compound" is not provided in the search results, the application of NMR to lignans in general involves:

Acquiring 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra.

Assigning observed signals to specific protons and carbons in the lignan structure.

Analyzing coupling constants and NOE correlations to determine relative stereochemistry.

Comparing experimental data with reported NMR data for known lignans to confirm identification or elucidate the structure of novel compounds.

Method Validation and Quality Control in Lignan Analysis

Method validation and quality control are critical aspects of lignan analysis to ensure the reliability, accuracy, and consistency of the results. chromatographyonline.commdpi.comms-editions.cl Validation involves evaluating various analytical parameters to demonstrate that the method is suitable for its intended purpose. chromatographyonline.comms-editions.cl

Key parameters assessed during method validation for lignan analysis typically include:

Selectivity/Specificity: The ability of the method to accurately measure the target lignan in the presence of other components in the sample matrix. chromatographyonline.comms-editions.cl

Linearity: The proportional relationship between the instrument response and the concentration of the lignan over a defined range. chromatographyonline.commdpi.comms-editions.cl This is often assessed by preparing calibration curves using known concentrations of the lignan standard. chromatographyonline.com

Accuracy: The closeness of the measured value to the true value. chromatographyonline.comms-editions.cl Accuracy is often evaluated through recovery experiments, where a known amount of the lignan standard is added to a sample matrix, and the percentage recovered is measured. chromatographyonline.com

Precision: The agreement among individual measurements of the same homogeneous sample under specified conditions. chromatographyonline.comms-editions.cl Precision is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographyonline.commdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the lignan that can be reliably detected (LOD) or quantified (LOQ) by the method. chromatographyonline.commdpi.comms-editions.cl These are often determined based on the signal-to-noise ratio. chromatographyonline.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ms-editions.cl

Stability: The ability of the lignan in the sample matrix and in standard solutions to remain unchanged over a specified period under defined conditions. chromatographyonline.commdpi.com

Quality control procedures involve the routine monitoring of the analytical process to ensure that the method is performing within acceptable limits. This can include analyzing quality control samples, participating in proficiency testing programs, and maintaining detailed records of all analytical activities. ms-editions.cl

Validation results for lignan analysis methods, such as those using HPLC-UV, have demonstrated good linearity (R² ≥ 0.9997), acceptable LODs and LOQs, and satisfactory precision and accuracy within specified ranges. mdpi.com These validation parameters ensure that the quantitative data obtained for lignans are reliable for applications such as quality assessment and standardization. mdpi.comms-editions.cl

Data Table Example (Illustrative Fragmentation Data for a Hypothetical Lignan)

While specific fragmentation data for "this compound" is not available, the following table illustrates the type of data that would be generated during MS/MS analysis of a lignan.

| Precursor Ion (m/z) | Fragmentation Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss | Possible Structural Element |

| 358.1 | 20 | 340.1, 322.1, 310.1, 282.0 | 18 (H₂O), 36 (2xH₂O), 48 (CH₂O + H₂O), 76 (C₂H₂O₂) | Hydroxyl group, Methylenedioxy group |

| 358.1 | 30 | 282.0, 253.0, 225.0 | 76 (C₂H₂O₂), 105 (C₃H₅O₂), 133 (C₄H₅O₂) | Methylenedioxy group, Cleavage of side chain |

Data Table Example (Illustrative Method Validation Data for a Hypothetical Lignan Analysis)

The following table presents illustrative method validation data for the quantitative analysis of a lignan.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9998 | ≥ 0.995 |

| LOD (µg/mL) | 0.05 | - |

| LOQ (µg/mL) | 0.15 | - |

| Repeatability (%RSD) | 1.2% | ≤ 2.0% |

| Intermediate Precision (%RSD) | 2.5% | ≤ 5.0% |

| Accuracy (% Recovery) | 98.5% | 95.0% - 105.0% |

Mechanistic Investigations of Lignan Compounds in Preclinical Models

In Vitro Cellular and Molecular Mechanisms of Action

In vitro studies utilizing various cell lines and biochemical assays have provided insights into how Lignan (B3055560) P and closely related lignans (B1203133) interact with cellular components and modulate biological processes. These investigations are crucial for understanding the fundamental actions of these compounds at a molecular level.

Modulatory Effects on Cellular Signaling Pathways

Lignan P has been reported to influence several cellular signaling pathways. Research indicates that this compound can activate both potassium and calcium ion channels in research models chemsynlab.com. Additionally, it has been shown to inhibit the activity of protein kinase C chemsynlab.com. In the context of antiviral activity, this compound was identified in a high-throughput screening as a compound capable of activating the Interferon-Stimulated Response Element (ISRE) sci-hub.ru. Further exploration suggested that compounds activating ISRE, including this compound, could influence p65 phosphorylation and nuclear translocation, indicative of modulation of the NF-κB pathway sci-hub.ru.

Interactions with Specific Molecular Targets

A key molecular target associated with compounds structurally related to this compound, such as Etoposide and Teniposide, is DNA topoisomerase II (TOPOII) lgcstandards.comclinicaltrials.govcancer.govclinicaltrials.govchemsrc.comiarc.fr. Etoposide, for which this compound is a metabolite, exerts its antineoplastic effects by inhibiting TOPOII, an enzyme critical for regulating DNA topology during processes like replication and transcription lgcstandards.comiarc.fr. This inhibition leads to the formation of stable ternary complexes between the enzyme, DNA, and the drug, resulting in DNA strand breaks cancer.gov. While this compound is a metabolite and not the primary therapeutic agent in this context, its structural relationship and role as a breakdown product are relevant to understanding the interactions of this class of compounds with TOPOII. This compound has also been noted to inhibit phospholipase A2 chemsynlab.com.

Induction of Apoptosis and Cell Cycle Modulation in Research Models

Compounds structurally related to this compound, particularly Etoposide, are well-established inducers of apoptosis and modulators of the cell cycle in various cancer cell lines chemsrc.comiarc.fr. Etoposide causes dose-dependent single- and double-stranded breaks in DNA and DNA-protein cross-links, leading to cytotoxicity cancer.gov. This DNA damage triggers apoptotic pathways. Etoposide acts in the late S or early G2 phase of the cell cycle cancer.gov. Studies on lignan-rich fractions from sources like flaxseed, which contain related lignans, have also demonstrated cytotoxic activity against cancer cell lines, inducing caspase-3 dependent apoptosis and causing cell cycle arrest at different phases (G0/G1, G2M, SUBG0, and S) researchgate.net. While these studies often involve a mixture of lignans, they highlight the potential of this compound class, including this compound, to influence cell fate processes like apoptosis and cell cycle progression.

Antioxidant Mechanisms in Model Systems

Lignans, including this compound, are recognized for their antioxidant properties chemsynlab.comresearchgate.netmedchemexpress.cn. These effects are often attributed to their phenolic structures, which can scavenge free radicals and reduce oxidative stress in cellular models chemsynlab.com. While specific detailed mechanisms for this compound's antioxidant action in isolation are less extensively documented in the provided sources compared to general lignans or lignan-rich extracts, its classification within this group suggests a capacity to participate in redox reactions and protect cellular components from oxidative damage.

Anti-inflammatory Pathways in In Vitro Models

This compound and other lignans have demonstrated anti-inflammatory activities in various in vitro models chemsynlab.comresearchgate.netmedchemexpress.cn. Research on lignans from Phyllanthus amarus, for instance, has shown inhibition of endotoxin-induced nitric oxide synthase (iNOS), cyclooxygenase (COX-2), and the production of pro-inflammatory cytokines in vitro researchgate.net. These findings suggest that this compound, as a type of lignan, may exert anti-inflammatory effects by modulating key enzymes and signaling molecules involved in inflammatory responses within cells.

Antiviral Activities in Cellular Models

Investigations into the antiviral potential of natural compounds have identified lignans, including this compound, as having relevant activity in cellular models sci-hub.ruresearchgate.net. This compound was found to activate ISRE, a key component of the cellular antiviral response pathway mediated by interferons sci-hub.ru. This activation suggests a mechanism by which this compound could enhance the innate antiviral defense of cells. Furthermore, in silico studies have explored the potential of this compound to inhibit viral targets, such as the SARS-CoV-2 papain-like protease (PLpro) researchgate.net. While primarily computational, these findings propose a potential direct interaction with viral enzymes as a mechanism of antiviral action.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (4'-Demethylepipodophyllotoxin 9-(β-D-Glucopyranoside)) | 140618 |

| Etoposide | 33419-42-0 |

| Teniposide | 122819 |

| Podophyllotoxin (B1678966) | 10608 |

| Secoisolariciresinol (B192356) | 6935 |

| Matairesinol (B191791) | 64509 |

| Pinoresinol (B1678388) | 73604 |

| Lariciresinol (B1674508) | 122863 |

| Niranthin | 102846 |

| Nirtetralin | 102847 |

| Phyltetralin | 102848 |

Other Biological Activities in Preclinical Settings

Preclinical investigations have explored various biological activities of this compound, often in the context of its presence in plant extracts or its structural relationship to other bioactive lignans. Research indicates potential antioxidant, anti-inflammatory, and anti-cancer properties associated with this compound. chemsynlab.commdpi.comresearchgate.net

Studies on Capsicum annuum extract, which has been found to contain this compound, have demonstrated antioxidant and cytotoxic effects in preclinical settings. mdpi.com While the extract contains numerous compounds, the presence of this compound is noted as potentially contributing to these observed activities. mdpi.com The extract showed a notable total polyphenol content and exhibited antioxidant potential as evaluated by DPPH, ABTS, and FRAP methods. mdpi.com

This compound has also been investigated for its effects on ion channels, showing the ability to activate both potassium and calcium ion channels in research settings. chemsynlab.com Additionally, it has been reported to inhibit the activity of protein kinase C and phospholipase A2. chemsynlab.com These activities suggest potential mechanisms through which this compound might exert biological effects, independent of the topoisomerase inhibition typically associated with related compounds like etoposide.

In Vivo Studies in Animal Models

In vivo studies involving this compound, particularly as a standalone compound, are less extensively documented compared to its related pharmaceutical derivatives. However, some research has investigated the biological effects of extracts containing this compound or has specifically examined this compound's activity in animal models.

One study assessed the anti-inflammatory effect of extracts and purified lignans from Phyllanthus amarus in a carrageenan-induced paw oedema model in rats. researchgate.net This research indicated that the hexane (B92381) extract and lignans from P. amarus, including this compound, were capable of inhibiting carrageenan-induced paw oedema in rats. researchgate.net This suggests an in vivo anti-inflammatory activity associated with this compound or the mixture containing it.

Historically, in the development of etoposide, early research involved investigating compounds like "benzylidene this compound" in animal models, such as assessing their effect on increasing the life span of mice inoculated with leukemia L1210. scispace.com This early work indicated that these derivatives had different mechanisms of action compared to previously studied Podophyllum compounds, which primarily caused mitotic arrest. scispace.com The identification of compounds like "benzylidene this compound" that could prolong survival in leukemic mice at low doses was a significant finding in the search for new cytostatic principles. scispace.com

While specific detailed data tables solely focused on the in vivo effects of isolated this compound in various animal models are limited in the readily available literature, the studies mentioned provide evidence of its presence in extracts exhibiting in vivo activity and its consideration in early preclinical assessments of Podophyllum derivatives.

Structure Activity Relationship Sar Studies of Lignan Compounds

Systematic Analysis of Structural Features Correlated with Biological Activities

The biological profile of a lignan (B3055560) is determined by a combination of its core skeleton, the nature and position of its functional groups, and its three-dimensional stereochemistry. Systematic analysis of these features has revealed key correlations between structure and activity.

The presence, number, and location of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the aromatic rings of lignans (B1203133) are critical determinants of their biological activity, particularly their antioxidant potential.

Phenolic hydroxyl groups are paramount for free radical scavenging activity. Research indicates that the antioxidant properties are positively affected by the presence of these groups. researchgate.netdiva-portal.org For instance, studies on Kraft lignin (B12514952) have shown that phenolic hydroxyl groups are crucial for increasing antioxidant activity. diva-portal.org The reactivity of these phenolic groups can be influenced by adjacent methoxyl groups due to steric hindrance. The reactivity order is generally observed as p-hydroxyphenyl > guaiacyl > syringyl –OH groups, as the number of adjacent methoxyl groups increases (zero, one, and two, respectively), thereby decreasing accessibility. nih.gov

Conversely, for certain activities, the absence of hydroxyl groups can be beneficial. In studies on butane-type lignans, the presence of hydroxyl groups at both the 9- and 9'-positions of secoisolariciresinol (B192356) (SECO) resulted in inactivity in larvicidal assays, whereas their absence in dihydroguaiaretic acid (DGA) conferred activity. researchgate.net Similarly, for platelet-activating factor (PAF) antagonism in Schisandra chinensis lignans, the absence of a hydroxyl group at the C-7 position was associated with stronger activity. nih.govresearchgate.net

Methoxyl groups also play a significant role. The ortho-methoxy group has been noted to have a stabilizing effect, contributing to the antioxidant performance of certain lignin-derived compounds. nih.gov Furthermore, research on antifungal lignan derivatives has shown that the presence of methoxy groups at specific positions (e.g., 2-OCH₃ and 4'-OCH₃), combined with other substituents, can significantly increase activity. jst.go.jp

The three-dimensional arrangement of atoms in lignan molecules is a critical factor influencing their biological specificity and potency. nih.gov Many biological activities of lignans are stereospecific or enantiospecific, meaning that different stereoisomers of the same compound can have vastly different effects. researchgate.netjst.go.jp

For γ-butyrolactone lignans like arctigenin, stereospecific cytotoxicity against insect cells has been observed. The (8R,8'R)-configuration was found to be the most potent, suggesting that the 8'-R configuration is particularly important for this activity. researchgate.net In the case of butane-type lignans, while all stereoisomers of dihydroguaiaretic acid (DGA) showed antimicrobial activity, the activity of related compounds was highly dependent on their stereochemistry. nih.govresearchgate.netoup.com For example, meso-7,7'-dioxodihydroguaiaretic acid (ODGA) did not show antibacterial activity, whereas its (+)- and (-)-isomers did. nih.govresearchgate.net

In dibenzocyclooctadiene lignans from Schisandra, the biphenyl configuration is key. An R-biphenyl configuration was shown to be more potent for PAF antagonism than the S-form. nih.govresearchgate.net The stereochemistry of the fused di-tetrahydrofuran moiety in furofuranoid lignans also dictates their activity, with naturally occurring lignans typically adopting a cis-fused configuration. mdpi.com

This dependence on stereochemistry highlights the specific interactions between lignans and their biological targets, where a precise spatial arrangement is necessary for optimal binding and efficacy. nih.gov